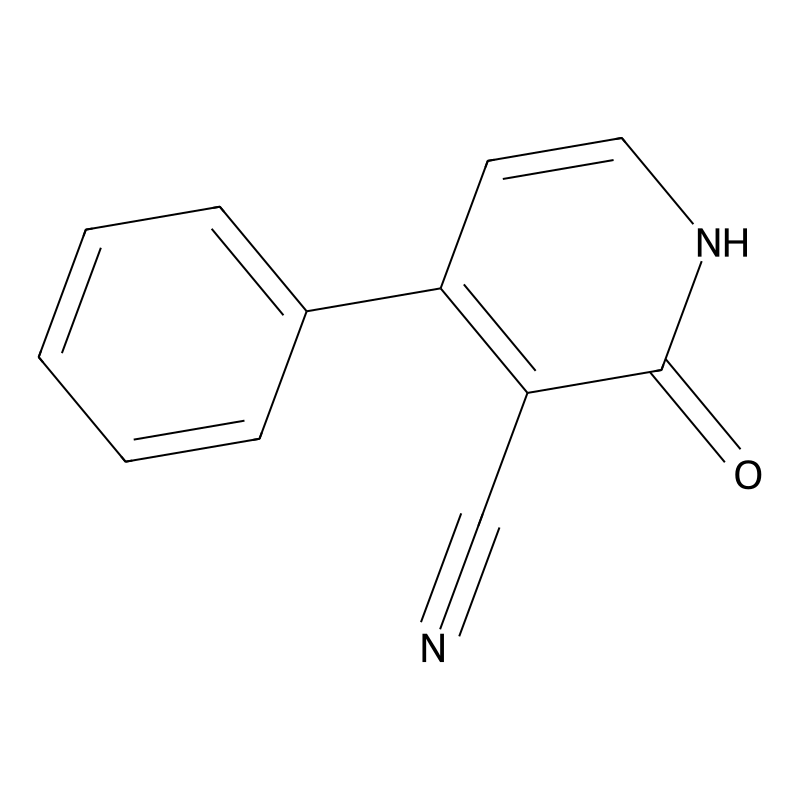

2-Hydroxy-4-phenyl-nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Hydroxy-4-phenyl-nicotinonitrile is an organic compound with the chemical formula C₁₂H₈N₂O and CAS number 14045-37-5. While its specific applications in scientific research are limited, there are documented methods for its synthesis. One reported method involves the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization and hydrolysis.

Potential Applications:

- Analogue Development: Its structural similarity to existing nicotinonitrile derivatives, which possess various biological activities, could lead to the development of new analogues with potential therapeutic applications [].

- Material Science: The presence of the nitrile and hydroxyl functional groups could make it an interesting candidate for material science research, potentially for applications in crystal engineering or the development of functional materials.

2-Hydroxy-4-phenyl-nicotinonitrile is an organic compound with the molecular formula C12H8N2O. Known by its IUPAC name, 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, this compound features a hydroxyl group and a phenyl ring attached to a nicotinonitrile core, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and solubility in various solvents, making it a valuable compound in both research and industrial applications .

- Oxidation: This compound can be oxidized to form various oxidized derivatives, potentially leading to carboxylic acids or ketones when strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.

- Reduction: The nitrile group can be reduced to form amines or other reduced products using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can undergo electrophilic substitution reactions where functional groups can be replaced by other groups, particularly on the aromatic ring .

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Research indicates that 2-Hydroxy-4-phenyl-nicotinonitrile exhibits potential biological activities. Its derivatives may possess antiviral, anti-inflammatory, and anticancer properties. The compound has been studied for its interactions with various biomolecules, influencing cellular processes such as gene expression and cellular metabolism. Notably, it has been shown to enhance the expression of antioxidant genes, providing increased defense against oxidative damage .

The synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile typically involves multi-step processes. One common method is the Dimroth rearrangement, which includes the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate. This method allows for the efficient formation of the desired compound through controlled reaction conditions .

General Synthesis Steps:- Formation of Chalcone: Start with appropriate substituted acetophenones and benzaldehydes.

- Condensation: React these components with malononitrile in the presence of a base.

- Cyclization: Proceed to cyclization to form the pyridine ring structure.

- Hydrolysis: Finally, perform hydrolysis to yield 2-Hydroxy-4-phenyl-nicotinonitrile.

The unique structure of 2-Hydroxy-4-phenyl-nicotinonitrile allows for various applications:

- Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.

- Biological Research: Investigated for its potential therapeutic applications in treating diseases due to its biological activity.

- Material Science: Employed in developing new materials with specific photophysical properties .

Studies have shown that 2-Hydroxy-4-phenyl-nicotinonitrile interacts with various enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been noted to interact with nitrilase, an enzyme that catalyzes the hydrolysis of nitriles into carboxylic acids and ammonia. This interaction is crucial for understanding its biochemical mechanisms and potential therapeutic effects .

Several compounds share structural similarities with 2-Hydroxy-4-phenyl-nicotinonitrile:

| Compound Name | Structural Features | Unique Properties | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile | Contains a trifluoromethyl group | Enhanced chemical reactivity due to trifluoromethyl group | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 2-Hydroxy-3-(trifluoromethyl)pyridine | Similar trifluoromethyl group but different hydroxyl position | Different reactivity patterns due to hydroxyl position | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 4-(trifluoromethyl)phenol | Lacks the nitrile group | Less versatile in certain

The conventional synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile traditionally involves multi-step synthetic pathways that build the nicotinonitrile framework through sequential transformations [1]. These established methodologies typically commence with chalcone precursors, which serve as key intermediates in the construction of the pyridine ring system [2]. The classical approach involves the initial preparation of phenyl-substituted chalcones through Claisen-Schmidt condensation reactions, followed by cyclization with appropriate nitrile-containing reagents [2]. The most widely documented conventional route utilizes a three-step process beginning with the formation of 4-phenyl chalcone derivatives [3]. This methodology involves treating chalcone precursors with cyanoacetamide under basic conditions, typically employing sodium hydroxide as the condensing agent [4]. The reaction proceeds through an intermediate dihydropyridine formation, which subsequently undergoes dehydration and aromatization to yield the desired nicotinonitrile product [4]. Alternative multi-step approaches have been developed using ethyl cyanoacetate as the nitrile source [2]. These protocols typically require reflux conditions in ethanol with ammonium acetate, generating 2-oxopyridine-3-carbonitrile derivatives as intermediates [2]. The hydroxyl functionality is subsequently introduced through selective reduction or hydrolysis procedures, depending on the specific substitution pattern desired [3]. Conventional synthesis routes often suffer from lengthy reaction times and moderate yields, with typical overall yields ranging from 55 to 78 percent across multiple synthetic steps [4] [3]. The requirement for multiple purification steps and the use of harsh reaction conditions represent significant limitations of these traditional methodologies [3]. Novel One-Pot Assembly StrategiesRecent advances in nicotinonitrile synthesis have focused on the development of efficient one-pot assembly strategies that circumvent the limitations of conventional multi-step procedures [5] [6]. These methodologies utilize multicomponent reactions to construct the nicotinonitrile framework in a single synthetic operation, significantly reducing reaction times and improving overall efficiency [6] [7]. The most prominent one-pot strategy involves a four-component condensation reaction utilizing aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate [6] [8]. This approach proceeds through a domino reaction mechanism involving sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps [6]. The reaction typically proceeds under mild conditions, with reaction times ranging from 40 to 60 minutes at temperatures between 100 to 120 degrees Celsius [7] [9]. Ultrasound-promoted one-pot synthesis represents another significant advancement in nicotinonitrile preparation [10]. This methodology employs ultrasonic irradiation to accelerate the four-component reaction between malononitrile, aromatic aldehydes, acetyl compounds, and ammonium acetate in aqueous media [10]. The ultrasound-assisted protocol demonstrates remarkable efficiency, achieving complete conversion within 10 to 25 minutes without requiring additional catalysts [10]. Copper-catalyzed one-pot methods have emerged as particularly effective strategies for disubstituted nicotinonitrile synthesis [5]. These protocols utilize a Knoevenagel/imination/6π-azaelectrocyclization sequence that proceeds efficiently under mild reaction conditions [5]. The copper catalyst facilitates the formation of key intermediates while maintaining high regioselectivity throughout the transformation [5].

Catalytic Systems for Yield EnhancementThe development of efficient catalytic systems has emerged as a crucial strategy for enhancing yields in nicotinonitrile synthesis [7] [9] [11]. Magnetic nanocatalysts have demonstrated exceptional performance in facilitating multicomponent nicotinonitrile formation under mild reaction conditions [7] [9] [11]. Iron oxide-based magnetic catalysts represent a significant advancement in nicotinonitrile synthesis [9] [11]. The Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst system has shown remarkable efficiency, achieving yields of 68 to 90 percent in reaction times of 40 to 60 minutes [9]. This nanomagnetic metal-organic framework catalyst operates through a cooperative vinylogous anomeric-based oxidation mechanism, facilitating the final aromatization step in nicotinonitrile formation [9]. Magnetic deep eutectic solvent catalysts have emerged as environmentally benign alternatives for nicotinonitrile synthesis [8] [12]. The Fe₃O₄@SiO₂@DES1 catalyst system demonstrates impressive catalytic activity, facilitating the synthesis of triazole-nicotinonitrile hybrids with yields ranging from 50 to 73 percent under solvent-free conditions [8]. These magnetic catalysts offer the additional advantage of easy recovery and reusability through external magnetic separation [8]. Hydrogen-bonding catalysts have shown significant promise for yield enhancement in nicotinonitrile synthesis [13]. The Fe₃O₄@SiO₂@tosyl-carboxamide catalyst system operates through hydrogen-bonding interactions that activate carbonyl functionalities, facilitating the multicomponent condensation reaction [13]. This catalyst achieves yields of 50 to 73 percent under solvent-free conditions at 100 degrees Celsius [13]. Bimetallic metal-organic framework catalysts represent the latest advancement in catalytic systems for nicotinonitrile synthesis [14]. The MIL-88B(Fe₂/Ni)/imidazole/SO₃H catalyst demonstrates excellent efficiency, achieving yields of 70 to 85 percent in reaction times of 30 to 40 minutes [14]. The sulfonic acid functionality provides Brønsted acid catalysis that facilitates key bond-forming steps in the multicomponent reaction [14].

Solvent Effects and Green Chemistry ApproachesThe implementation of green chemistry principles in nicotinonitrile synthesis has led to significant developments in solvent selection and reaction media optimization [11] [15] [13]. Solvent-free reaction conditions have emerged as a particularly attractive approach, eliminating the environmental impact associated with organic solvent use while often improving reaction efficiency [11] [13]. Comparative studies of solvent effects in nicotinonitrile synthesis reveal that solvent-free conditions consistently outperform traditional organic solvents [11]. Systematic evaluation of various solvents including n-hexane, methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethylformamide, chloroform, and water demonstrates that solvent-free conditions provide optimal yields and reaction rates [11]. The absence of solvent eliminates competing solvation effects and allows for more efficient catalyst-substrate interactions [11]. Water as a reaction medium has gained considerable attention for nicotinonitrile synthesis due to its environmental benignity and unique reaction-promoting properties [10] [11]. Ultrasound-promoted synthesis in aqueous media demonstrates exceptional efficiency, achieving high yields without requiring additional organic solvents [10]. The use of water as the sole reaction medium aligns with green chemistry principles while maintaining excellent synthetic performance [10]. Deep eutectic solvents represent an innovative approach to green nicotinonitrile synthesis [8] [12]. These biodegradable, non-toxic solvent systems are prepared from readily available components such as choline chloride and urea [8]. Magnetic deep eutectic solvent catalysts combine the benefits of green reaction media with efficient catalytic performance, achieving yields of 50 to 73 percent under environmentally benign conditions [8]. The elimination of volatile organic compounds through solvent-free methodologies represents a significant advancement in sustainable nicotinonitrile synthesis [15] [13]. These approaches not only reduce environmental impact but often result in simplified work-up procedures and improved product purity [13]. The absence of solvent also facilitates more efficient heat transfer and mixing, contributing to enhanced reaction rates and yields [13].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods in nicotinonitrile preparation [16] [17]. These protocols utilize dielectric heating to achieve rapid temperature elevation, significantly reducing reaction times while maintaining high yields [17]. Microwave-mediated synthesis typically requires reaction times of 5 to 45 minutes compared to several hours under conventional heating conditions [16] [17]. XLogP3 1.3

Wikipedia

2-Hydroxy-4-phenyl-nicotinonitrile

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|